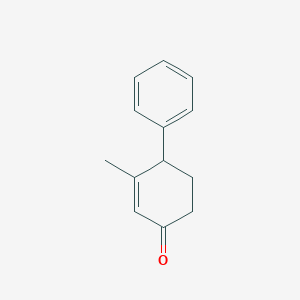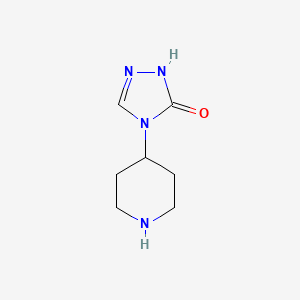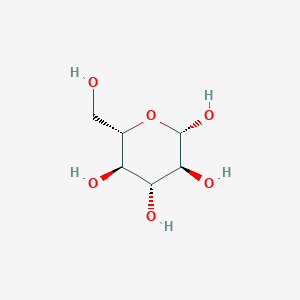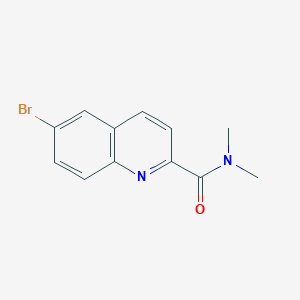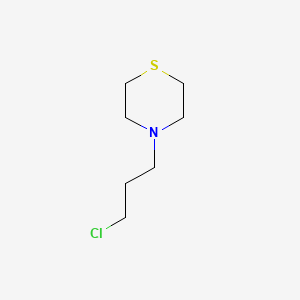![molecular formula C11H10N2O4 B8732759 1-methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide CAS No. 61675-90-9](/img/structure/B8732759.png)
1-methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide is a heterocyclic compound known for its diverse biological activities. It belongs to the class of quinoxaline 1,4-dioxides, which are recognized for their antibacterial and antituberculous properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a quinoxaline derivative with a suitable oxidizing agent to introduce the 1,4-dioxide functionality . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification and crystallization to ensure the compound meets the required standards for its intended applications .
化学反応の分析
Types of Reactions
1-methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoxaline ring, affecting its biological activity.
Substitution: Substitution reactions can introduce different substituents on the quinoxaline ring, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce more reduced forms of the compound .
科学的研究の応用
1-methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
作用機序
The mechanism of action of 1-hydroxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide involves its interaction with bacterial enzymes and DNA. The compound’s quinoxaline 1,4-dioxide moiety is believed to interfere with bacterial respiration and DNA synthesis, leading to bacterial cell death . The exact molecular targets and pathways are still under investigation, but its activity against a broad spectrum of bacteria highlights its potential as a therapeutic agent .
類似化合物との比較
Similar Compounds
1-Methoxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide: Similar in structure but with a methoxy group instead of a hydroxy group.
1-Methyl-1,3-dihydrofuro[3,4-b]quinoxalin-1-ol 4,9-dioxide: Lacks the methyl group on the furo ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its hydroxy group enhances its solubility and reactivity, making it a valuable compound for various applications in scientific research and industry .
特性
CAS番号 |
61675-90-9 |
|---|---|
分子式 |
C11H10N2O4 |
分子量 |
234.21 g/mol |
IUPAC名 |
3-methyl-9-oxido-4-oxo-1H-furo[3,4-b]quinoxalin-4-ium-3-ol |
InChI |
InChI=1S/C11H10N2O4/c1-11(14)10-9(6-17-11)12(15)7-4-2-3-5-8(7)13(10)16/h2-5,14H,6H2,1H3 |
InChIキー |
IRRITUGKFJKONO-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(CO1)N(C3=CC=CC=C3[N+]2=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8732680.png)
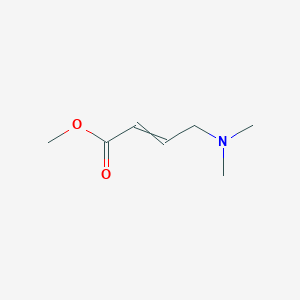



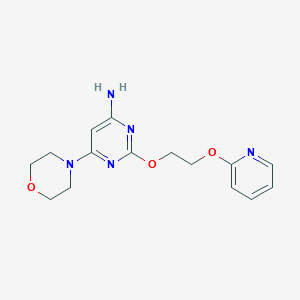
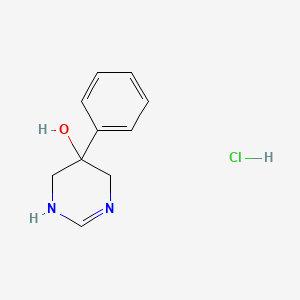
![4-Nitro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole](/img/structure/B8732730.png)
![1-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B8732744.png)
